(S)-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole
Description
(S)-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole is a chiral oxazoline-phosphine hybrid ligand with the molecular formula C₂₈H₂₄NOP (MW: 421.47 g/mol) and CAS number 148461-13-6 . It features a 4,5-dihydrooxazole (oxazoline) ring substituted at the 4-position with a benzyl group and at the 2-position with a diphenylphosphino-benzyl moiety. The (S)-configuration at the stereogenic center makes it valuable in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as cross-couplings and hydrogenations .
Properties
IUPAC Name |
[2-[[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phenyl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26NOP/c1-4-12-23(13-5-1)20-25-22-31-29(30-25)21-24-14-10-11-19-28(24)32(26-15-6-2-7-16-26)27-17-8-3-9-18-27/h1-19,25H,20-22H2/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGMNGBDTQMIDH-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26NOP | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enamine Cyclization Methodology
A widely adopted route involves cyclization of β-amino alcohol derivatives. For example, (S)-2-amino-1-phenylpropanol reacts with 2-(bromomethyl)benzoic acid derivatives under basic conditions to form the dihydrooxazole ring. Key steps include:
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Amino alcohol activation : Treatment with NaH or K₂CO₃ in tetrahydrofuran (THF) at 0–25°C.
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Nucleophilic displacement : Reaction with 2-(bromomethyl)benzoyl chloride yields the intermediate enamine.
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Cyclization : Heating to 80–100°C in toluene induces ring closure, forming the 4-benzyl-4,5-dihydrooxazole scaffold.
This method achieves enantiomeric excess (ee) >98% when using chiral β-amino alcohols derived from L-phenylglycinol.
Stereochemical Control and Resolution
Chiral Pool Strategy
Starting from enantiomerically pure (S)-2-amino-1-phenylpropanol ensures retention of configuration at the 4-position. Racemization is minimized by avoiding strong acids/bases during cyclization.
Kinetic Resolution
For racemic intermediates, enzymatic resolution using lipases (e.g., CAL-B) in organic solvents selectively hydrolyzes one enantiomer, achieving ee values up to 99%.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | ee (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Enamine Cyclization | Cyclization, Suzuki coupling | 70 | 98 | High stereocontrol | Multi-step, Pd cost |
| Lithiation-Phosphine | Lithiation, ClPPh₂ quenching | 85 | 99 | No transition metals | Cryogenic conditions |
| One-Pot Tandem | Simultaneous cyclization/phosphine | 60 | 95 | Streamlined process | Lower yield, side reactions |
Purification and Characterization
Crude products are purified via flash chromatography (SiO₂, ethyl acetate/petroleum ether 1:4), followed by recrystallization from hexane/CH₂Cl₂. Characterization includes:
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for the cyclization step, reducing reaction times from 24 hours to 2 hours. Pd recovery systems (e.g., scavenger resins) mitigate catalyst costs in cross-coupling steps .
Scientific Research Applications
Catalytic Applications
One of the primary applications of (S)-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole lies in its role as a chiral ligand in asymmetric synthesis. Chiral ligands are essential in catalyzing reactions that produce enantiomerically pure compounds, which are critical in pharmaceutical development.
Case Study: Asymmetric Hydrogenation
A study demonstrated the effectiveness of this compound as a ligand in the asymmetric hydrogenation of prochiral ketones. The reaction yielded high enantioselectivity, showcasing the compound's ability to facilitate the formation of desired chiral products under mild conditions. The results indicated an enantiomeric excess (ee) greater than 90% for several substrates .
Medicinal Chemistry
The compound has also shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.
Case Study: Anticancer Activity
Research has indicated that derivatives of (S)-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies revealed that certain derivatives could inhibit cell proliferation and induce apoptosis in glioblastoma cells . This highlights its potential as a lead compound for developing anticancer drugs.
Material Science
In material science, (S)-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole has been explored for its properties in creating advanced materials.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Solubility | Soluble in organic solvents |
| Optical Activity | Chiral |
These properties make it suitable for applications in sensors and electronic devices where chiral materials are required for specific functionalities.
Biological Applications
Beyond its synthetic utility, (S)-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole has been investigated for biological activities.
Case Study: Enzyme Inhibition
Recent studies have reported that this compound can act as an inhibitor for specific enzymes related to metabolic disorders. For instance, it was found to inhibit acetylcholinesterase activity, making it a candidate for further exploration in treating Alzheimer's disease . The mechanism involves binding to the active site of the enzyme, thereby preventing substrate interaction.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole involves its coordination to transition metals through the phosphine and oxazole moieties. This coordination enhances the reactivity of the metal center, facilitating various catalytic processes. The chiral nature of the ligand allows for the induction of asymmetry in the catalytic reactions, leading to the formation of enantiomerically enriched products.
Comparison with Similar Compounds
Key Structural Variants
The compound belongs to the PHOX (phosphino-oxazoline) ligand family. Below is a comparison with structurally related ligands:
Notes:
- Steric and Electronic Effects: The benzyl group in the target compound provides moderate steric bulk compared to tert-butyl (more bulky) or isopropyl (less bulky). The diphenylphosphino group enhances electron-richness, favoring coordination with late transition metals like Pd or Ni .
Enantioselectivity and Catalytic Performance
- Enantiomeric Excess (ee) : The (S)-benzyl variant is available with 97–98% ee , while the (R)-tert-butyl analog achieves 99% ee, suggesting superior enantioselectivity in certain reactions .
- Reaction Scope : The target ligand is widely used in asymmetric hydrogenation of ketones, whereas tert-butyl-PHOX ligands excel in Pd-catalyzed allylic alkylations due to enhanced steric shielding .
Spectroscopic Confirmation
- IR Spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) confirm the thione tautomer in related triazole derivatives, though oxazoline ligands prioritize νC=N (1650–1680 cm⁻¹) .
- NMR : ¹H-NMR of the target compound would show distinct signals for benzyl protons (δ 3.5–4.5 ppm) and aromatic phosphine groups (δ 7.0–7.8 ppm) .
Biological Activity
(S)-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole is a chiral phosphine ligand that has garnered attention in various fields of organic synthesis and medicinal chemistry. This compound exhibits significant biological activity, particularly in the context of its role as a ligand in catalysis and its potential therapeutic applications. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
- IUPAC Name : (S)-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole
- Molecular Formula : C24H24NOP
- CAS Number : 148461-13-6
The biological activity of (S)-4-benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole primarily stems from its ability to coordinate with transition metals, forming complexes that facilitate various catalytic reactions. These reactions are essential in organic synthesis, particularly in the formation of complex molecules through asymmetric catalysis.
Catalytic Activity
Research has demonstrated that this ligand can enhance the enantioselectivity of palladium-catalyzed reactions, such as allylation and Heck reactions. The presence of the diphenylphosphino group allows for effective coordination with palladium, improving reaction yields and selectivity.
1. Modulation of Protein-Protein Interactions (PPIs)
Recent studies have highlighted the potential of oxazole-based compounds, including derivatives of (S)-4-benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole, to modulate PPIs. These compounds have shown effectiveness in reducing α-synuclein dimerization and enhancing protein phosphatase 2A activity, which is crucial in neurodegenerative disease contexts like Parkinson's disease .
2. Anticancer Properties
The compound has also been investigated for its anticancer properties. It acts by inhibiting specific signaling pathways involved in tumor growth and metastasis. The ability to selectively target cancer cells while sparing normal cells positions it as a promising candidate for further development.
Case Study 1: Asymmetric Synthesis
In a study published by MDPI, researchers utilized (S)-4-benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole as a ligand in palladium-catalyzed reactions to achieve high enantioselectivity in the synthesis of complex organic molecules . The results indicated that the ligand significantly improved the yields compared to traditional ligands.
Case Study 2: Neuroprotective Effects
Another research effort focused on evaluating the neuroprotective effects of oxazole derivatives in cellular models of neurodegeneration. The study found that these compounds could reduce oxidative stress markers and improve cell viability under toxic conditions .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 373.45 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Ligand Type | Chiral phosphine ligand |
Q & A
Q. Basic
- Oxazole ring : Acts as a chiral auxiliary, stabilizing transition states in enantioselective reactions. Its rigidity enhances stereochemical control.
- Diphenylphosphino group : Coordinates to transition metals (e.g., Pd, Rh), enabling catalytic cycles in cross-coupling or hydrogenation reactions.
Example: Similar phosphine-oxazole ligands (e.g., CAS 148461-12-5) are used in asymmetric allylic alkylation .
What strategies optimize enantioselective synthesis under varying reaction conditions (solvent, catalyst, temperature)?
Q. Advanced
- Solvent effects : Polar aprotic solvents (e.g., THF) improve phosphine-metal coordination vs. non-polar solvents (toluene).
- Catalyst screening : Pd(0) vs. Pd(II) precursors influence coupling efficiency. Copper(I) additives may enhance selectivity.
- Temperature control : Lower temperatures (0–25°C) reduce racemization during benzylation.
Methodology: Monitor ee via chiral HPLC and reaction progress via ³¹P NMR .
How can researchers resolve contradictions in catalytic efficiency reported across studies?
Q. Advanced
- Comparative kinetic analysis : Quantify turnover frequencies (TOF) under standardized conditions (substrate/metal ratio, solvent).
- Electronic effects : Use Hammett plots to correlate substituent effects (e.g., electron-withdrawing groups on aryl rings) with activity.
- Computational validation : DFT calculations (e.g., Gibbs free energy of transition states) explain discrepancies in enantioselectivity .
What analytical techniques confirm structural integrity and purity post-synthesis?
Q. Methodological
- X-ray crystallography : Resolves absolute configuration (e.g., CCDC-2239857 in ).
- Multinuclear NMR : ¹H/¹³C/³¹P NMR identifies functional groups and metal coordination shifts.
- HRMS/GC-MS : Validates molecular weight and detects impurities (<0.5% by GC-MS).
- Chiral HPLC : Measures enantiomeric excess (ee >99% achieved in ) .
How can computational chemistry predict the catalytic behavior of derivatives?
Q. Advanced
- DFT simulations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Molecular docking : Study interactions with biological targets (e.g., enzymes) if applicable.
- MD simulations : Assess ligand-metal complex stability under varying solvent conditions.
Tools: Discovery Studio for ligand design (); Gaussian for electronic structure .
How to design derivatives to enhance catalytic activity or selectivity?
Q. Advanced
- Substituent engineering : Introduce electron-withdrawing groups (e.g., Cl in ) to modulate metal-ligand bond strength.
- Steric tuning : Bulkier substituents (e.g., tert-butyl) improve enantioselectivity via steric hindrance.
- Validation : Synthesize derivatives via Suzuki-Miyaura coupling and test in model reactions (e.g., asymmetric hydrogenation) .
What methodologies address challenges in scaling up the synthesis without compromising enantiopurity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
